3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine
Overview
Description
3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine is a chemical compound with the CAS Number: 75792-71-1 . It has a molecular weight of 231.10 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 231.10 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Biological Activity
3-Chloro-6-(5-chlorothiophen-2-yl)pyridazine is part of the broader class of pyridopyridazine derivatives, known for their significant biological activities. These compounds exhibit a range of biological effects, including antitumor, antibacterial, analgesic, and diuretic properties. They are identified as selective inhibitors for enzymes like phosphodiesterase 5 and 4, and act as novel GABA-A receptor benzodiazepine binding site ligands. This versatility in biological activities makes pyridopyridazine derivatives, including this compound, critical for the development of new pharmaceuticals targeting a variety of diseases and conditions (Wojcicka & Nowicka-Zuchowska, 2018).
Role in Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, which include derivatives of pyridine and pyridazone, are recognized for their utility as versatile synthetic intermediates with significant biological importance. These compounds are integral in various chemical processes, including the formation of metal complexes, catalyst design, and asymmetric synthesis. Their potential in medicinal applications is notable, with some derivatives displaying anticancer, antibacterial, and anti-inflammatory activities. This highlights the critical role of compounds like this compound in organic chemistry and drug development (Li et al., 2019).
Synthetic Protocols and Biological Significance
The synthesis of pyridazine and its analogues, including this compound, is primarily based on the addition of hydrazine or its derivatives to a suitably disubstituted carbon chain. These compounds have attracted attention due to their wide range of biological activities, especially those related to the cardiovascular system. The unique properties of pyridazine, such as being a pie-electron deficient heteroaromatic compound, add to its significance in both synthetic chemistry and pharmaceutical research. The ability to undergo nucleophilic substitution and form various pyridazine substitution products underlines its versatility and potential in creating new therapeutic agents (Jakhmola et al., 2016).
Properties
IUPAC Name |
3-chloro-6-(5-chlorothiophen-2-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-7-3-1-5(11-12-7)6-2-4-8(10)13-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIUHUVXVIPJHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001270202 | |
Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75792-71-1 | |
Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75792-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(5-chloro-2-thienyl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001270202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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